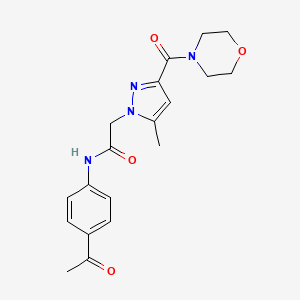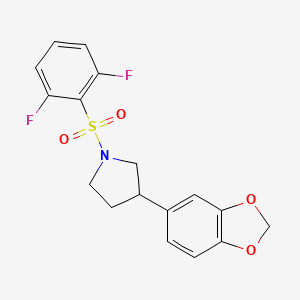![molecular formula C15H8ClN3O3S B2897416 3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 887885-34-9](/img/structure/B2897416.png)
3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a heterocyclic compound that integrates multiple functional groups, including furan, oxadiazole, and benzo[b]thiophene. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step reactions. One common approach includes:
Formation of the benzo[b]thiophene core: This can be achieved through the Fiesselmann thiophene synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the oxadiazole ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the furan ring: The furan moiety can be introduced via a cyclization reaction involving o-hydroxyacetophenones under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form hydrazides using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzo[b]thiophene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Furanones.
Reduction: Hydrazides.
Substitution: Amino or thiol-substituted benzo[b]thiophene derivatives.
Aplicaciones Científicas De Investigación
3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Biological Studies: The compound is used to study the interaction of heterocyclic compounds with biological targets such as enzymes and receptors.
Material Science: Its derivatives are explored for use in organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain the thiophene ring, are known for their anti-inflammatory and anesthetic properties.
Furan Derivatives: Compounds such as furanones and furfurals, which exhibit antimicrobial and anticancer activities.
Uniqueness
3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is unique due to its combination of multiple heterocyclic rings, which may confer enhanced biological activity and specificity compared to simpler heterocyclic compounds .
Propiedades
IUPAC Name |
3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O3S/c16-11-8-4-1-2-6-10(8)23-12(11)13(20)17-15-19-18-14(22-15)9-5-3-7-21-9/h1-7H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZIKFKWJDRXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN=C(O3)C4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2897334.png)



![N-(2,6-dimethylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2897338.png)

![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B2897341.png)
![2,3,5,6-tetramethyl-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2897342.png)



![N-(4-acetamidophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide](/img/structure/B2897353.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole](/img/structure/B2897354.png)
